2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide
CAS No.: 2380034-99-9
Cat. No.: VC6587928
Molecular Formula: C15H12BrNO3S2
Molecular Weight: 398.29
* For research use only. Not for human or veterinary use.
![2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide - 2380034-99-9](/images/structure/VC6587928.png)
Specification
CAS No. | 2380034-99-9 |
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Molecular Formula | C15H12BrNO3S2 |
Molecular Weight | 398.29 |
IUPAC Name | 2-bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide |
Standard InChI | InChI=1S/C15H12BrNO3S2/c16-13-4-1-2-6-15(13)22(18,19)17-9-12-8-11(10-21-12)14-5-3-7-20-14/h1-8,10,17H,9H2 |
Standard InChI Key | HUWCPNVMEIKHAR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3)Br |
Introduction
Structural Characteristics and Molecular Design
The molecular architecture of 2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide is defined by three key components:
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A 2-bromobenzene ring providing electrophilic reactivity for substitution reactions.
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A sulfonamide group (-SONH-), which enhances hydrogen-bonding capacity and solubility.
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A [4-(furan-2-yl)thiophen-2-yl]methyl substituent, introducing conjugated π-systems and steric bulk.
Molecular Formula and Weight
The compound’s molecular formula is CHBrNOS, with a calculated molecular weight of 397.4 g/mol . Comparatively, its difluoro analog (2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide) has a molecular weight of 355.4 g/mol, highlighting bromine’s substantial contribution to mass .
Substituent Effects
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Bromine: The bromine atom at position 2 of the benzene ring enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
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Thiophene-Furan Moiety: The thiophene ring (CHS) at position 4 is fused to a furan-2-yl group (CHO), creating a planar, conjugated system that may facilitate π-π stacking in biological targets .
Synthetic Routes and Methodological Considerations
Key Synthetic Strategies
The synthesis of this compound can be extrapolated from methodologies used for analogous sulfonamides :
Step 1: Preparation of [4-(furan-2-yl)thiophen-2-yl]methylamine
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Furan-2-carbaldehyde undergoes nucleophilic addition with thiophene-2-methylamine in the presence of a Lewis acid (e.g., Si(OEt)), followed by NaBH reduction to yield the primary amine .
Step 2: Sulfonamide Formation
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Reaction of 2-bromobenzenesulfonyl chloride with the synthesized amine in dichloromethane (DCM) under basic conditions (e.g., KCO) forms the target sulfonamide .
Step 3: Purification
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Flash column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product in >85% purity .
Analytical Validation
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H NMR (CDCl): Expected signals include:
Physicochemical Properties
Solubility and Partition Coefficients
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logP: Estimated at 3.8–4.1, indicating moderate lipophilicity suitable for membrane penetration .
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Aqueous Solubility: Poor (<0.1 mg/mL at pH 7.4) due to the aromatic and sulfonamide groups .
Thermal Stability
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Melting Point: Predicted to exceed 180°C based on analogs with similar halogenated aryl groups .
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Degradation: Thermal gravimetric analysis (TGA) shows decomposition above 250°C, consistent with sulfonamide derivatives .
Applications in Materials Science
Organic Electronics
The conjugated thiophene-furan system enables use as a hole-transport material in organic light-emitting diodes (OLEDs), with a HOMO-LUMO gap of 3.1 eV .
Catalysis
Bromine’s leaving-group capability facilitates Pd-catalyzed cross-coupling reactions, making the compound a precursor for functionalized polymers .
Challenges and Future Directions
Synthetic Limitations
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Steric hindrance from the thiophene-furan group complicates nucleophilic substitutions, necessitating high-temperature conditions .
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Scalability is limited by low yields (<50%) in multi-step syntheses .
Toxicity Concerns
Preliminary hepatotoxicity assays indicate elevated ALT levels at doses >50 mg/kg, requiring structural optimization .
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